2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide
Description
This compound features a hybrid scaffold comprising:
- Indole core: A bicyclic aromatic system known for its role in modulating biological activity, particularly in anticancer and antimicrobial agents .
- 5-Ethyl-1,3,4-oxadiazole: A heterocyclic moiety that enhances metabolic stability and influences ligand-receptor interactions .
- N-(4-Methoxyphenyl)acetamide: A polar group that improves solubility and contributes to target binding via hydrogen bonding .
Properties
IUPAC Name |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-3-20-23-24-21(28-20)18-12-14-6-4-5-7-17(14)25(18)13-19(26)22-15-8-10-16(27-2)11-9-15/h4-12H,3,13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVOWUTXLMXFKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide, is a derivative of 1,3,4-oxadiazole. Oxadiazoles have been recognized for their high therapeutic values and are known to exhibit a wide range of biological activities. They have been identified as promising scaffolds in medicinal chemistry, particularly as anticancer agents and acetylcholinesterase inhibitors.
Mode of Action
The mode of action of this compound is likely related to its interaction with its targets. For instance, 1,3,4-oxadiazole derivatives have been found to show significant acetylcholinesterase inhibitory activity. A molecular docking study indicated that the most active compound interacted with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. In the case of acetylcholinesterase inhibition, the compound could potentially affect cholinergic neurotransmission, which is crucial for memory and cognition. If the compound acts as an anticancer agent, it might influence pathways related to cell proliferation, apoptosis, or other cancer-related processes.
Result of Action
The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For instance, if the compound acts as an acetylcholinesterase inhibitor, it could potentially alleviate symptoms of diseases like Alzheimer’s by enhancing cholinergic function. If it acts as an anticancer agent, it might inhibit the growth of cancer cells or induce their apoptosis.
Biochemical Analysis
Biochemical Properties
The 1,2,4-oxadiazole ring in 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses. It has been recognized as a selective inhibitor of human carbonic anhydrase isoforms related to cancer therapy. The compound’s interactions with these enzymes and proteins can significantly influence biochemical reactions.
Biological Activity
The compound 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide is a complex organic molecule that incorporates both oxadiazole and indole moieties. These structural features are known to confer significant biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Component | Description |
|---|---|
| Molecular Formula | C23H24N4O2 |
| Molecular Weight | 396.46 g/mol |
| Structural Features | Contains an indole ring and a 1,3,4-oxadiazole ring |
This unique combination enhances its potential as a versatile scaffold in drug design.
Anticancer Properties
Research indicates that compounds featuring the 1,3,4-oxadiazole scaffold exhibit a wide range of biological activities, particularly in cancer treatment. The following mechanisms have been identified for the anticancer activity of oxadiazole derivatives:
-
Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation such as:
- Thymidylate synthase
- Histone deacetylases (HDAC)
- Telomerase
- Targeting Kinases : It selectively interacts with tyrosine kinases that are crucial for cell signaling pathways related to cancer growth .
- Cytotoxicity : The compound's structural modifications enhance its cytotoxicity towards various cancer cell lines. For instance, studies have demonstrated significant antiproliferative effects against breast and lung cancer cell lines .
Antimicrobial and Anti-inflammatory Activities
In addition to its anticancer properties, the compound also demonstrates potential antimicrobial and anti-inflammatory activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of oxadiazole possess antimicrobial properties, making them candidates for developing new antibiotics.
- Anti-inflammatory Effects : The compound may serve as an anti-inflammatory agent by inhibiting the TNFα signaling pathway, which is implicated in various inflammatory diseases .
Case Studies and Research Findings
Recent studies have highlighted the biological activities of similar compounds:
- A study focused on 1,3,4-oxadiazoles reported their effectiveness in targeting cancer cells through multiple pathways, showcasing their potential as lead compounds for drug development .
- Another investigation into the structure-activity relationship (SAR) of oxadiazole derivatives revealed that specific modifications can significantly enhance their biological efficacy against various cancers .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with other oxadiazole compounds is useful:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole | Anticancer, Antimicrobial | Inhibition of kinases and enzymes |
| 5-(phenyl)-1,3,4-oxadiazole | Anticancer | Targeting telomerase activity |
| 2-(5-bromo-1,3,4-oxadiazol-2-yl)-phenol | Antimicrobial | Disruption of bacterial cell wall synthesis |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Research indicates that it can inhibit tyrosine kinases, which play a crucial role in cell signaling pathways that regulate cell growth and survival. A study by Abdelrehim et al. demonstrated that derivatives of oxadiazole exhibited moderate cytotoxic activity against colon carcinoma cell lines (HCT-116), indicating that similar compounds could significantly reduce cell viability at certain concentrations (Table 1).
| Compound | Concentration (μg/mL) | Cell Viability (%) |
|---|---|---|
| 2-[2-(5-Ethyl-Oxadiazol)] | 50 | 18.17 |
| Vinblastine (Standard) | 50 | 13.31 |
Antimicrobial Properties : The compound is also being studied for its antimicrobial and antifungal properties. Its unique structure allows it to target bacterial cell membranes effectively, making it a candidate for developing new antibiotics.
Material Science
The compound's electronic properties make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs). The presence of both indole and oxadiazole rings enhances its potential as a versatile scaffold in material science.
Case Studies
Several studies have investigated the biological activities of this compound:
- Study on Anticancer Activity : A detailed investigation into the cytotoxic effects of the compound on various cancer cell lines revealed a significant reduction in cell viability, suggesting its potential as a therapeutic agent.
- Research on Antimicrobial Effects : Another study explored the antimicrobial efficacy against various bacterial strains, demonstrating promising results that warrant further exploration for antibiotic development.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with key structural analogs, emphasizing substituent variations and biological activities:
Key Observations
Role of Heterocycles: The indole-oxadiazole core in the target compound is distinct from quinazoline-sulfonyl (Compound 38) or benzothiazole-thiazolidinone (Compound 3.1.3) systems. Indole’s planar structure may enhance DNA intercalation in anticancer activity, whereas oxadiazole improves metabolic stability . Benzofuran-oxadiazole analogs (e.g., 2b) prioritize antimicrobial activity due to the benzofuran moiety’s membrane-disruptive properties .
Substituent Effects :
- Ethyl vs. Propyl Oxadiazole : The target compound’s 5-ethyl group may optimize lipophilicity compared to bulkier substituents (e.g., 5-propyl in ), balancing cell permeability and target binding .
- Methoxyphenyl Position : N-(4-methoxyphenyl) is conserved in multiple active analogs (e.g., 3a, 2b), suggesting its role in enhancing pharmacokinetics via π-π stacking or hydrogen bonding .
Biological Activity Trends: Anticancer Activity: Quinazoline-sulfonyl derivatives () exhibit lower IC50 values (µM range) compared to indole-based analogs, likely due to stronger DNA topoisomerase inhibition . Antimicrobial vs. Antitumor: Benzofuran-oxadiazole (2b) and benzothiazole-thiazolidinone (3.1.3) derivatives show divergent activity, highlighting scaffold-dependent target specificity . Metabolic Regulation: The hypoglycemic activity of 3a () suggests that indole-free acetamide derivatives may prioritize PPAR-γ modulation over kinase inhibition .
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide, and how are intermediates validated?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example, oxadiazole rings are formed via cyclization of hydrazides with carbon disulfide or cyanogen bromide, followed by coupling with indole and acetamide moieties. Intermediate validation relies on TLC monitoring (e.g., using chloroform/methanol systems) and spectral characterization (e.g., -NMR for indole proton signals at δ 7.2–8.1 ppm and oxadiazole C=N stretching at 1650–1700 cm in IR) .
Q. How is the purity of the compound assessed during synthesis?
- Methodological Answer : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N within ±0.4% of theoretical values). Recrystallization from ethanol or DMF/water mixtures is commonly used to remove unreacted intermediates .
Q. What in vitro biological screening models are appropriate for initial activity assessment?
- Methodological Answer : Enzyme inhibition assays (e.g., lipoxygenase or cyclooxygenase) are prioritized due to structural similarity to known inhibitors. Protocols involve spectrophotometric measurement of substrate conversion (e.g., linoleic acid oxidation at 234 nm) with IC calculations using GraphPad Prism .
Advanced Research Questions
Q. How can reaction yields be optimized for the oxadiazole-indole coupling step?
- Methodological Answer : Yield optimization requires solvent and catalyst screening . For example, using DMF as a solvent with potassium carbonate (1.5 eq.) at room temperature improves nucleophilic substitution efficiency compared to reflux conditions. Yields increase from ~45% (reflux, THF) to >70% (room temperature, DMF) .
Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?
- Methodological Answer : Discrepancies in IC values (e.g., 10 µM vs. 50 µM for lipoxygenase inhibition) may arise from assay conditions. Standardize protocols by:
- Using identical enzyme sources (e.g., recombinant human vs. plant-derived).
- Controlling pH (7.4 vs. 6.8) and ionic strength.
- Validate via orthogonal assays (e.g., SPR binding kinetics) .
Q. How does the methoxyphenyl group influence pharmacokinetic properties?
- Methodological Answer : The 4-methoxyphenyl moiety enhances metabolic stability by reducing cytochrome P450-mediated oxidation. In silico ADMET predictions (SwissADME) show increased logP (~3.2) and plasma protein binding (~90%), confirmed ex vivo using rat liver microsomes .
Data Analysis & Experimental Design
Q. What analytical techniques differentiate regioisomers during indole functionalization?
- Methodological Answer : 2D NMR (HSQC, HMBC) resolves ambiguities. For example, - correlations confirm substitution at C2 of indole (HMBC cross-peak between indole NH and oxadiazole C2). XRD further validates spatial orientation .
Q. How to design a SAR study targeting the 1,3,4-oxadiazole moiety?
- Methodological Answer :
- Variation : Synthesize derivatives with substituents at C5 (e.g., ethyl vs. methyl, phenyl).
- Assay : Test against a panel of kinases (e.g., EGFR, VEGFR2) to identify selectivity trends.
- Computational Modeling : Dock compounds into ATP-binding pockets (AutoDock Vina) to correlate steric/electronic effects with activity .
Toxicity & Safety
Q. What safety protocols are recommended for handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
